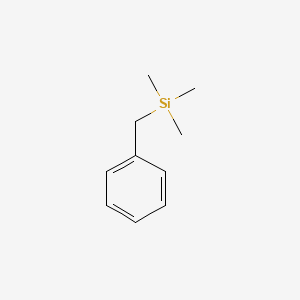

Benzyltrimethylsilane

描述

Structure

3D Structure

属性

IUPAC Name |

benzyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Si/c1-11(2,3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIWRLGWLMRJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061116 | |

| Record name | Trimethylbenzylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770-09-2 | |

| Record name | Benzyltrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylbenzylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyltrimethylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, [(trimethylsilyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylbenzylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLBENZYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFX8B6Q8WC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Benzyltrimethylsilane and Derivatives

Direct C(sp³)–H Silylation Strategies

Direct C(sp³)–H silylation represents a powerful and efficient method for the formation of benzyltrimethylsilane derivatives, avoiding the need for pre-functionalized starting materials. These strategies can be broadly categorized into transition metal-catalyzed and transition metal-free approaches.

Ruthenium catalysis has emerged as a robust tool for the C(sp²)–H silylmethylation of arenes, providing a direct route to benzyltrimethylsilanes. nih.gov This method involves the regioselective installation of a silylmethyl group onto an aromatic ring, guided by a directing group. nih.gov

A key advantage of the ruthenium-catalyzed approach is the ability to achieve high regioselectivity, targeting either the ortho or meta positions of the aromatic ring. The selectivity is dictated by the choice of the silylating agent. For instance, the use of (bromomethyl)trimethylsilane (B98641) typically leads to ortho selectivity, while bis(trimethylsilyl)chloromethane (B1582036) favors meta functionalization. nih.gov This regiodivergent capability allows for precise control over the substitution pattern of the resulting this compound derivatives. nih.gov

The general applicability of ortho-silylmethylation has been demonstrated with a variety of arenes bearing N-heterocycle directing groups. nih.gov Substrates with different protecting groups on benzylic alcohols, as well as free anilines and phenols, have been shown to undergo selective ortho-silylmethylation in good to excellent yields. nih.gov

Table 1: Examples of Ruthenium-Catalyzed Ortho-Silylmethylation nih.gov

| Substrate | Silylating Agent | Product | Yield (%) |

| 2-(Hydroxymethyl)phenyl)pyridine | (Bromomethyl)trimethylsilane | 2-(1-(2-(Trimethylsilylmethyl)phenyl)vinyl)pyridine | 85 |

| 2-(1-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)pyridine | (Bromomethyl)trimethylsilane | 2-(1-((tert-Butyldimethylsilyl)oxy)ethyl)-6-(trimethylsilylmethyl)phenyl)pyridine | 92 |

| 4-(Pyridin-2-yl)aniline | (Bromomethyl)trimethylsilane | 4-(Pyridin-2-yl)-2-(trimethylsilylmethyl)aniline | 55 |

| 4-(Pyridin-2-yl)phenol | (Bromomethyl)trimethylsilane | 4-(Pyridin-2-yl)-2-(trimethylsilylmethyl)phenol | 62 |

N-based directing groups are crucial for the success of the ruthenium-catalyzed C(sp²)–H silylmethylation. These groups, typically nitrogen-containing heterocycles such as pyridine, coordinate to the ruthenium center, bringing the catalyst into proximity with the target C–H bond. nih.gov This chelation assistance facilitates the C–H activation step and controls the regioselectivity of the silylmethylation reaction. The directing group essentially acts as a handle to position the catalyst for selective functionalization of a specific C–H bond on the aromatic ring. nih.gov

Mechanistic studies suggest the involvement of a biscyclometallated ruthenium(II) species as a key intermediate in the catalytic cycle. nih.gov The reaction is believed to proceed through a C–H activation step to form a ruthenacycle. Subsequent reaction with the silylating agent and reductive elimination furnishes the desired this compound product and regenerates the active ruthenium catalyst. Paramagnetic NMR experiments have indicated the formation of intermediate ruthenium(III) species during the process, suggesting a complex redox behavior of the catalyst. nih.gov

While transition metal catalysis is a powerful tool, the development of transition metal-free methods for C–H functionalization is of great interest due to advantages in terms of cost and sustainability. A notable transition metal-free approach for the synthesis of benzylsilanes involves the direct silylation of benzylic C(sp³)–H bonds. nih.gov

This methodology employs stable tert-butyl-substituted silyldiazenes (tBu-N=N-SiR₃) as the silicon source in an organopotassium-catalyzed reaction. nih.gov This approach allows for the undirected silylation of benzylic C(sp³)–H bonds under ambient conditions. The high activity and selectivity of this system are attributed to the facile generation of organopotassium reagents, such as tert-butylpotassium, which act as the catalyst. nih.gov This method is particularly significant as it overcomes the common challenge of competing silylation at the more kinetically favored C(sp²)–H bonds of the aromatic ring. nih.gov The reaction can produce both mono- and gem-bis-silylated products. nih.gov

Table 2: Examples of Transition Metal-Free Benzylic C(sp³)–H Silylation nih.gov

| Substrate | Silylating Agent (tBu-N=N-SiR₃) | Catalyst (mol%) | Product | Yield (%) |

| Toluene | tBu-N=N-SiMe₂Ph | tBuOK (10) | Benzyl(dimethyl)(phenyl)silane | 85 |

| p-Xylene | tBu-N=N-SiMe₃ | tBuOK (10) | 1-Methyl-4-((trimethylsilyl)methyl)benzene | 78 |

| Toluene | tBu-N=N-SiMe₃ | tBuOK (10) | This compound | 82 |

| Toluene | tBu-N=N-SiEt₃ | tBuOK (10) | Benzyl(triethyl)silane | 80 |

Transition Metal-Free Benzylic C(sp³)–H Silylation

Generation of Organopotassium Reagents

Organopotassium reagents, particularly benzylpotassium compounds, are potent nucleophiles and bases in organic synthesis. The generation of these reagents can be accomplished through direct C-H metalation. (Trimethylsilyl)methylpotassium has been identified as a highly effective reagent for accessing potassiated compounds via this C-H activation pathway. nih.gov A convenient method for the in-situ preparation of these potassium reagents involves the reaction of commercially available (trimethylsilyl)methyllithium (B167594) with potassium tert-butoxide. nih.gov This approach circumvents the need for isolating the often unstable organopotassium compounds, allowing them to be used directly in subsequent reactions, such as cross-coupling with aryl halides. nih.gov A new family of benzylpotassium reagents, including derivatives with varied substituents on the aromatic ring (e.g., p-iPrBn, p-tBuBn, p-NMe2Bn), has also been synthesized using modified literature procedures and characterized by multinuclear NMR spectroscopy. figshare.com

Palladium-Catalyzed Benzylic Silylation

Palladium catalysis offers a powerful tool for the formation of benzylic C-Si bonds under mild conditions. This methodology has been developed for the efficient silylation of benzylic halides and carbonates, providing access to a range of benzylic silanes. osaka-u.ac.jpnih.gov

A notable development in this area is the palladium-catalyzed benzylic silylation of diarylmethyl carbonates using silylboranes. osaka-u.ac.jpbohrium.comdntb.gov.ua This reaction proceeds efficiently under external base-free conditions to afford the corresponding benzyl (B1604629) silane (B1218182) derivatives in good to high yields. osaka-u.ac.jpbohrium.comdntb.gov.ua The process utilizes an internal Lewis basic alkoxide ligand generated from the carbonate substrate, which facilitates the reaction. osaka-u.ac.jp The resulting benzyl silanes can function as benzylic nucleophiles when activated by a fluoride (B91410) source, enabling further C-C bond-forming reactions. osaka-u.ac.jp

The reaction demonstrates a broad substrate scope with respect to both the diarylmethyl carbonate and the silylborane.

Table 1: Palladium-Catalyzed Benzylic Silylation of Diarylmethyl Carbonates with Silylboranes researchgate.net Standard Conditions: Diarylmethyl carbonate (0.25 mmol), Silylborane (0.30 mmol), Pd(PPh3)4 (0.013 mmol), MeCN (1.5 mL), 60 °C, 20 h, N2.

| Entry | Diarylmethyl Carbonate | Silylborane | Product | Yield (%) |

| 1 | tert-Butyl (naphthalen-2-yl(phenyl)methyl) carbonate | (Me2PhSi)Bpin | (Naphthalen-2-yl(phenyl)methyl)dimethyl(phenyl)silane | 95 |

| 2 | tert-Butyl (phenyl(p-tolyl)methyl) carbonate | (Me2PhSi)Bpin | Dimethyl(phenyl)(phenyl(p-tolyl)methyl)silane | 87 |

| 3 | tert-Butyl ((4-methoxyphenyl)(phenyl)methyl) carbonate | (Me2PhSi)Bpin | ((4-Methoxyphenyl)(phenyl)methyl)dimethyl(phenyl)silane | 85 |

| 4 | tert-Butyl ((4-fluorophenyl)(phenyl)methyl) carbonate | (Me2PhSi)Bpin | ((4-Fluorophenyl)(phenyl)methyl)dimethyl(phenyl)silane | 91 |

| 5 | tert-Butyl (naphthalen-2-yl(phenyl)methyl) carbonate | (Ph3Si)Bpin | (Naphthalen-2-yl(phenyl)methyl)triphenylsilane | 77 |

Data sourced from a study on the palladium-catalyzed benzylic silylation of diarylmethyl carbonates. researchgate.net

The palladium-catalyzed silylation of benzylic substrates can proceed with a high degree of stereospecificity. nih.gov In the reaction between benzylic halides and silylboronates, the transformation is believed to occur via a mechanism consistent with an Sₙ2-type displacement. nih.gov This stereospecificity is crucial for the synthesis of chiral benzylic silanes, where the configuration of the stereocenter is retained or inverted predictably. For instance, the reaction of unactivated secondary alkyl chlorides with silyl (B83357) lithium reagents, a related nucleophilic substitution, proceeds with inversion of configuration, which is characteristic of an Sₙ2 pathway. organic-chemistry.org

Silylation via Organometallic Intermediates

Organometallic intermediates are central to many silylation methodologies, serving as potent nucleophiles or participating in catalytic cycles to facilitate C-Si bond formation.

The synthesis of allylsilanes, which are structurally related to benzylsilanes, can be achieved through the palladium-catalyzed silylation of allylic alcohols with disilanes. researchgate.net This methodology provides a route to regio- and stereodefined allylsilanes under mild and neutral conditions. researchgate.net Furthermore, preliminary results have shown that the palladium-catalyzed silylation of diarylmethyl carbonates with silylboranes can be extended to the allylic silylation of isoelectronic allylic carbonates, demonstrating the versatility of this catalytic system. osaka-u.ac.jpbohrium.com

Silyl lithium reagents are powerful nucleophiles capable of displacing leaving groups from alkyl substrates to form tetraorganosilanes. organic-chemistry.org This reaction can be applied to the synthesis of this compound from benzylic halides. The reaction of primary and secondary alkyl chlorides or primary alkyl triflates with silyl lithium reagents proceeds under mild, transition-metal-free conditions to give the corresponding silanes in good yields. organic-chemistry.org Silyl lithium reagents are readily generated from commercially available chlorosilanes. organic-chemistry.org A key feature of this method is its stereospecificity with secondary substrates, which undergo an Sₙ2-type substitution with inversion of configuration at the carbon center. organic-chemistry.org This provides a reliable method for synthesizing chiral benzylic silanes from enantioenriched precursors.

Atom-Economical Catalytic Alternatives

The pursuit of green and sustainable chemistry has spurred the development of atom-economical methods for synthesizing organosilicon compounds, including this compound and its derivatives. researchgate.net These catalytic alternatives prioritize the maximum incorporation of atoms from reactants into the final product, minimizing waste. rsc.org Key among these strategies are the direct dehydrogenative silylation of C-H bonds and the hydrosilylation of alkenes, often leveraging transition-metal catalysts. acs.orgrsc.org

A prominent atom-economical route is the catalytic silylation of benzylic C(sp³)–H bonds in methylarenes. researchgate.net This transformation directly functionalizes the methyl group of compounds like toluene. While often requiring directing groups, advances have been made in undirected silylations. For instance, cobalt- and iron-based catalysts housed in metal-organic frameworks (MOFs) have demonstrated activity for the benzylic C–H silylation of various alkylarenes with hydrosilanes like triethoxysilane. Heating a mixture of the MOF catalyst and silane in the neat alkylarene yields the corresponding benzylsilane (B11955767) derivatives.

Another powerful, atom-efficient strategy is the hydrosilylation of styrenes, which involves the addition of a Si-H bond across the double bond. This method is a direct and powerful route to access organosilicon compounds. Transition-metal catalysts are pivotal in controlling the selectivity and reactivity of these reactions. scispace.com While precious metals like platinum and rhodium have been traditionally used, a significant shift towards more earth-abundant metals such as iron, cobalt, and manganese has occurred. acs.orgscispace.com For example, cobalt complexes have been effectively used for the hydrosilylation of styrenes, producing the anti-Markovnikov product in good yields. Similarly, manganese-catalyzed dehydrogenative silylation of styrene (B11656) derivatives proceeds under mild, solvent-free conditions, yielding valuable vinylsilanes with high selectivity. nih.govchemrxiv.org

Recent innovations also include transition-metal-free approaches. A notable example is the formal hydrotrimethylsilylation of styrenes using a combination of cesium fluoride (CsF) and hexamethyldisilane (B74624) in dimethyl sulfoxide (B87167) (DMSO). This method provides anti-Markovnikov selectivity and avoids the use of transition-metal catalysts and hazardous gaseous silane reagents. Furthermore, the use of potassium tert-butoxide, an inexpensive and earth-abundant metal catalyst, has been shown to facilitate the silylation of C-H bonds in aromatic heterocycles, offering a simple and effective protocol that circumvents the need for precious metals. repec.orggalchimia.com

The following table summarizes selected research findings on these atom-economical catalytic syntheses.

| Catalyst System | Substrate | Silane Reagent | Product Type | Yield (%) | Reference |

| UiO-Co MOF | Alkylarene | Triethoxysilane | Alkylsilane | - | |

| Co(tpy)Br₂@SiO₂ / K₂CO₃ | Styrene | Phenylsilane | (2-Phenylethyl)phenylsilane | 90 | |

| CsF / DMSO | Styrene | Hexamethyldisilane | (2-Phenylethyl)trimethylsilane | - | |

| fac-[Mn(dippe)(CO)₃(Pr)] | 4-Chlorostyrene | Triethylsilane | (E)-4-Chlorostyryl(triethyl)silane | 99 | nih.govchemrxiv.org |

| Iridium/dtbpy | Indole | Triethylsilane | 2-(Triethylsilyl)indole | 95 | nih.gov |

Mechanistic Investigations of Benzyltrimethylsilane Reactions

C-Si Bond Cleavage Mechanisms

The C-Si bond, while relatively stable, can be cleaved under various conditions. The mechanisms governing this cleavage are primarily divided into nucleophilic attack at the silicon center and oxidative processes involving electron transfer.

Nucleophilic cleavage is a common reaction pathway for benzyl-silicon compounds. najah.edu The reaction is believed to proceed either through a synchronous bimolecular (SN2) process or via the formation of a pentacovalent silicon intermediate. cdnsciencepub.com The susceptibility of the Me₃Si-C bond in Me₃Si-R compounds to base cleavage is linked to the ability of the R group to accommodate the electrons from the Si-R bond, which relates to the stability of the carbanion R⁻. najah.edu

The rate of nucleophilic cleavage of the benzyl-silicon bond is significantly accelerated by the presence of electron-withdrawing substituents on the aromatic ring. cdnsciencepub.comiupac.org This effect is attributed to two main factors: such substituents facilitate the approach of the nucleophile to the silicon atom and, more importantly, they increase the stability of the departing benzyl (B1604629) group by delocalizing the developing negative charge. najah.edu

Kinetic studies on the alkaline cleavage of substituted benzyltrimethylsilanes in aqueous methanol (B129727) have demonstrated a strong correlation between the reaction rate and the electronic nature of the substituent. iupac.org A study on the cleavage of substituted benzyltrimethylsilanes using tetraalkylammonium fluoride (B91410) (TAAF) in a DMSO-H₂O medium found that the reaction rates fit the Hammett equation well, yielding a large positive reaction constant (ρ) of 6.7. najah.edunajah.edu This high ρ value signifies substantial carbanionic character developing at the benzylic carbon atom in the transition state and indicates that the Si-C bond is broken in the rate-determining step. najah.edu Consequently, electron-donating groups, such as p-Me and p-t-Bu, destabilize the forming carbanion and slow the reaction rate. najah.edu

Table 1: Relative Rates of Cleavage for Substituted Benzyltrimethylsilanes This table illustrates the effect of substituents on the rate of alkaline cleavage in a 39 wt.-% water-methanol solution at 50°C.

| Substituent (X) in XC₆H₄CH₂SiMe₃ | Relative Rate (krel) |

|---|---|

| p-MeO | 0.44 |

| p-Me | 0.65 |

| H | 1.00 |

| p-Cl | 4.9 |

| m-Cl | 8.8 |

| m-CF₃ | 14.5 |

| p-NO₂ | 160 |

Data sourced from Eaborn, C. (1970). iupac.org

The mechanism of base-catalyzed cleavage is believed to involve a nucleophilic attack by the hydroxide (B78521) ion on the silicon atom. cdnsciencepub.com This attack can proceed through two proposed pathways: a direct SN2-type displacement or a stepwise mechanism involving a pentacovalent silicon intermediate. cdnsciencepub.comcanterbury.ac.nz The ability of silicon to utilize its vacant 3d orbitals allows for the formation of such a pentacoordinate intermediate, which would feature an sp³d hybridization state. canterbury.ac.nzlsu.edu This hypervalent intermediate is a key feature that distinguishes the nucleophilic substitution chemistry of silicon from that of carbon. lsu.eduresearchgate.net The formation of the pentacovalent intermediate facilitates the cleavage of the C-Si bond. acs.org In this intermediate, the negative charge, initially on the hydroxide ion, becomes dispersed, which has implications for solvent effects on the reaction kinetics. cdnsciencepub.com

The solvent medium plays a crucial role in the kinetics of C-Si bond cleavage. For mechanisms involving charge dispersion in the transition state, as is proposed for hydroxide-mediated cleavage, an increase in solvent polarity is predicted to cause a small decrease in the reaction rate due to decreased solvation of the transition state compared to the reactants. cdnsciencepub.com This was observed in studies of the alkaline cleavage of o-nitrobenzyltrimethylsilane in aqueous dioxane, where at high water concentrations, increasing solvent polarity retarded the reaction. cdnsciencepub.com

Conversely, in studies using tetraalkylammonium fluoride in DMSO-H₂O mixtures, the use of a high proportion of a dipolar aprotic solvent like DMSO, which cannot effectively solvate anions (fluoride, hydroxide, and the transition state), leads to a more pronounced effect of substituents, contributing to the large observed ρ value. najah.edu In these DMSO-H₂O systems, increasing the mole ratio of water was found to lower the reaction rate. najah.edu This is attributed to the increased solvation of the nucleophile as the water content rises, which, according to the proposed mechanism involving charge dispersal in the transition state, should decrease the rate. najah.edu The photolysis of this compound also shows a significant solvent effect; in ethanol (B145695) glass, benzyl radicals are produced via a nucleophilic reaction with the alcohol, whereas in nonpolar 3-methylpentane (B165638) (3MP) glass, this pathway is suppressed. acs.org

Table 2: Specific Rate Constants for Cleavage of this compound by TBAF in 97% DMSO/H₂O at Various Temperatures

| Temperature (K) | Rate Constant (10² x ks, sec⁻¹·mol⁻¹·dm³) |

|---|---|

| 298 | 3.57 |

| 303 | 7.43 |

| 308 | 9.85 |

| 313 | 13.55 |

| 318 | 17.94 |

| 323 | 29.42 |

| 328 | 40.57 |

| 333 | 54.84 |

Data sourced from Mahmoud, S. et al. najah.edu

Tetraalkylammonium fluorides (TAAF), such as tetrabutylammonium (B224687) fluoride (TBAF), are highly effective reagents for cleaving C-Si bonds due to the high affinity of the fluoride ion for silicon and its high basicity in aprotic solvents. najah.edu The driving force for this cleavage is the formation of the very stable Si-F bond. najah.edu TAAF reagents are soluble in polar organic solvents and promote fast reactions at or below room temperature. najah.edu

The reaction of substituted benzyltrimethylsilanes with TAAF in DMSO-H₂O media has been studied kinetically, revealing pseudo-first-order rate constants. najah.edu The mechanism is consistent with a substantial negative charge developing in the transition state. najah.edu One question in these systems is whether the fluoride ion itself or the hydroxide ion from residual water is the active nucleophile. najah.edu While experiments with hydrated TBAF under vacuum identified Me₃SiF as the major silicon product, the presence of larger amounts of water in other experimental setups does not preclude hydroxide from acting as the nucleophile. najah.edu

An alternative pathway for C-Si bond cleavage involves initial oxidation of the this compound molecule to form a radical cation. cmu.eduresearchgate.net This process can be initiated by photoinduced electron transfer (PET) or by chemical oxidants like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). researchgate.netacs.orgunipg.it

The resulting this compound radical cation is typically short-lived and undergoes rapid, nucleophile-assisted C-Si bond cleavage. cmu.eduacs.orgresearchgate.net The solvent itself can act as the nucleophile; for instance, the lifetime of the this compound radical cation in acetonitrile (B52724) is less than 10⁻⁹ seconds due to rapid cleavage assisted by the solvent. acs.orgresearchgate.net Even in less nucleophilic solvents like dichloromethane (B109758), trace amounts of water can act as an efficient nucleophile, shortening the radical cation's lifetime to around 20 nanoseconds. acs.orgresearchgate.net This desilylation of the radical cation is generally much faster than competing processes like C-H bond deprotonation. cmu.edu

The cleavage of the radical cation (B) generates a nucleophilic benzyl radical (C), which can then participate in further reactions. beilstein-journals.orgd-nb.info This electron transfer-initiated pathway has been harnessed in various synthetic transformations. cmu.edursc.orgrsc.orgfudan.edu.cn For example, a photoinduced reaction catalyzed by HBr involves single electron transfer from the benzylsilane (B11955767) to a bromine radical, forming the radical cation which then cleaves the C-Si bond. rsc.orgrsc.orgresearchgate.net The resulting benzyl radical is subsequently oxidized. rsc.orgrsc.org

Oxidative Cleavage and Electron Transfer Processes

Photoinduced Electron Transfer (PET) Reactions

Photoinduced electron transfer (PET) is a key process initiating many reactions of this compound. In these reactions, an electron is transferred from one molecule (the donor) to another (the acceptor) that has been photoexcited. nih.gov For this compound, it typically acts as an electron donor. The process leads to the formation of a this compound radical cation (C6H5CH2Si(CH3)3•+) and the radical anion of the acceptor. researchgate.net This initial charge separation step is often followed by secondary reactions, which are dictated by the properties of the radical cation and the reaction environment. nih.govresearchgate.net

The quenching of an excited acceptor, such as the 10-methylacridinium (B81027) (AcrMe+) cation, by this compound occurs via an electron-transfer reaction. researchgate.net This process can be highly efficient, with rate constants approaching the diffusion-controlled limit in solvents like acetonitrile, indicating a dynamic quenching mechanism. researchgate.net Similarly, TiO2-photocatalyzed oxidation of this compound proceeds through the formation of benzyl radicals, which are generated following an initial electron transfer and subsequent fragmentation of the resulting radical cation. cdnsciencepub.com

The most prevalent reaction pathway for the this compound radical cation is the cleavage of the carbon-silicon (C-Si) bond. scispace.com This fragmentation is a rapid process that results in the formation of a benzyl radical and a trimethylsilyl (B98337) cation. researchgate.netmdpi.com The short lifetime of the parent this compound radical cation, which can be less than a nanosecond in acetonitrile, is a direct consequence of this facile, nucleophile-assisted bond cleavage, where the solvent itself can act as the nucleophile. researchgate.net

Several studies using one-electron oxidants under chemical, electrochemical, and photochemical conditions have confirmed that the formation of benzyl derivatives is the general result of this compound oxidation, underscoring the favorability of C-Si bond scission. scispace.com The exclusive breaking of the C-Si bond, as opposed to a benzylic C-H bond, is attributed to the stereoelectronic requirements governing the cleavage of β-bonds in aromatic radical cations. scispace.com The bulky trimethylsilyl group orients the C-Si σ-bond in a way that allows for optimal overlap with the aromatic π-system's singly occupied molecular orbital (SOMO), facilitating the intramolecular electron transfer required for bond breaking. scispace.com

The solvent environment plays a critical role in determining the outcome of the photochemical reactions of this compound by influencing which radical species are formed. rsc.orgrsc.org Studies conducted at 77 K in different glassy matrices have shown remarkable solvent effects. rsc.orgrsc.org

In ethanol glass , UV photolysis of this compound predominantly produces benzyl radicals. rsc.orgacs.org This is attributed to a nucleophilic reaction between the excited silane (B1218182) and the alcohol solvent. acs.org

In 3-methylpentane glass , a nonpolar medium, the same photolysis procedure yields α-trimethylsilylbenzyl radicals and this compound radical cations, with no significant formation of benzyl radicals. rsc.orgacs.org

Laser flash photolysis studies at room temperature corroborate these findings. In methanol, transient absorption bands for both benzyl-type radicals and the triplet state of this compound are observed. acs.org In contrast, in cyclohexane (B81311), only the triplet-triplet absorption is seen, implying that the formation of benzyl radicals is suppressed in the nonpolar, non-nucleophilic solvent. acs.org This difference is explained by the reactivity of the excited this compound with methanol. acs.org In TiO2-photocatalyzed reactions, changing the solvent from acetonitrile to the less polar dichloromethane was found to enhance the yield of benzaldehyde (B42025), suggesting the superoxide (B77818) anion is a stronger base in the less polar environment, which assists in the desilylation process. cdnsciencepub.com

Table 1: Solvent Effects on Photolysis Products of this compound

| Solvent | Conditions | Observed Radicals / Products | Proposed Primary Process |

| Ethanol / Methanol | UV Photolysis (77 K), Laser Flash Photolysis | Benzyl Radicals | Nucleophilic reaction of the excited state with the alcohol solvent. rsc.orgacs.org |

| 3-Methylpentane | UV Photolysis (77 K) | α-Trimethylsilylbenzyl Radicals, this compound Radical Cations | Biphotonic process via the lowest triplet state. rsc.orgacs.org |

| Cyclohexane | Laser Flash Photolysis | Triplet-State this compound | Excitation to the triplet state without subsequent reaction with the solvent. acs.org |

| Acetonitrile | TiO2 Photocatalysis | Benzyl Radicals (leading to bibenzyl) | Electron transfer and fragmentation. cdnsciencepub.com |

| Dichloromethane | TiO2 Photocatalysis | Benzaldehyde (enhanced yield) | Assisted desilylation by superoxide in a less polar medium. cdnsciencepub.com |

The specific electronic excited state involved—singlet or triplet—is a determining factor in the photochemical pathway of this compound. rsc.orgresearchgate.net The difference in the lifetimes and electronic configurations of these states leads to distinct chemical outcomes. serious-science.org

Excited Singlet State (S₁): The formation of benzyl radicals, particularly in protic solvents like ethanol, is proposed to occur from the excited singlet state or a higher triplet state. rsc.orgacs.org This pathway involves a nucleophilic reaction with the alcohol solvent. acs.org In general, reactions from the short-lived singlet state often involve in-cage recombination of the initially formed radical pair. researchgate.net

Lowest Triplet State (T₁): The formation of α-trimethylsilylbenzyl radicals and this compound radical cations in nonpolar media like 3-methylpentane has been confirmed to be a biphotonic process that proceeds via the lowest triplet state. rsc.orgacs.org Triplet states are longer-lived, which allows for processes like escaping the initial solvent cage to form free radicals. researchgate.netserious-science.org Studies on analogous organosilanes show that triplet excited states preferentially lead to free radical products, whereas singlet states favor rearrangement products from in-cage recombination. researchgate.net

This mechanistic divergence is summarized in the following table, based on photolysis studies. rsc.orgacs.org

Table 2: Role of Excited States in this compound Photochemistry

| Excited State | Solvent Medium | Primary Process | Resulting Species |

| Excited Singlet (S₁) or Higher Triplet | Polar / Protic (e.g., Ethanol) | Nucleophilic reaction with solvent | Benzyl Radicals. rsc.orgacs.org |

| Lowest Triplet (T₁) | Nonpolar (e.g., 3-Methylpentane) | Biphotonic absorption / C-H bond scission | α-Trimethylsilylbenzyl Radicals, this compound Radical Cations. rsc.orgacs.org |

β-Bond-Cleavage Reactions of Aromatic Radical Cations

The cleavage of a bond at the β-position relative to the aromatic ring is one of the most significant reactions of alkylaromatic radical cations, including that of this compound. cmu.edunih.gov This process, known as mesolytic cleavage, is driven by the weakening of the β-bond due to the overlap of its σ orbital with the singly occupied molecular orbital (SOMO) of the aromatic ring radical cation. researchgate.net For this compound, this typically involves the cleavage of the C-Si bond. cmu.edu The mechanism of this cleavage can, however, vary depending on the reaction conditions, shifting between hydrogen atom transfer and electron transfer pathways. cmu.edu

A Hydrogen Atom Transfer (HAT) mechanism involves the transfer of a hydrogen atom (a proton and an electron together). nih.govnumberanalytics.com In the context of this compound reactions, a HAT pathway can compete with electron transfer. An illustrative example is the reaction of this compound with bromine under UV irradiation (Br₂/hν). cmu.edu In a nonpolar solvent like carbon tetrachloride (CCl₄) or in acetic acid (AcOH), the reaction proceeds via a HAT mechanism. cmu.edu This pathway leads to the formation of (α-bromo)this compound, where a benzylic hydrogen is substituted by a bromine atom, leaving the C-Si bond intact. cmu.edu It is proposed that the hydrogen transfer likely occurs within a charge-transfer complex. cmu.edu

In an Electron Transfer (ET) mechanism, the initial step is the transfer of a single electron from the aromatic substrate to an oxidant, forming the aromatic radical cation. cmu.edu This radical cation then undergoes subsequent reactions, such as bond cleavage. For the photobromination of this compound, a change in solvent can induce a mechanistic switch from HAT to ET. cmu.edu When the reaction with Br₂/hν is conducted in a more polar and acidic medium like acetic acid/trifluoroacetic acid (AcOH/TFA), the mechanism changes to ET. cmu.edu Under these conditions, the primary product is benzyl bromide, which results from the cleavage of the C-Si bond in the initially formed this compound radical cation (16•+). cmu.edu This mechanistic dichotomy highlights how solvent properties can dictate the reaction pathway and the final products. For the more easily oxidizable 4-methoxythis compound, the ET mechanism is observed even in the less acidic solvent acetic acid. cmu.edu

Table 3: Mechanistic Dichotomy in the Photobromination of this compound

| Solvent System | Proposed Mechanism | Major Product | Bond Cleaved |

| CCl₄ or AcOH | Hydrogen Atom Transfer (HAT) | (α-Bromo)this compound | C-H. cmu.edu |

| AcOH / TFA | Electron Transfer (ET) | Benzyl Bromide | C-Si. cmu.edu |

Influence of Solvent Polarity on Mechanism

The polarity of the solvent plays a crucial role in dictating the reaction mechanism of this compound. In the alkaline cleavage of o-nitrothis compound in aqueous dioxane, an increase in solvent polarity at high water concentrations slows down the reaction. This observation is consistent with a mechanism involving charge dispersion in the transition state. cdnsciencepub.com Conversely, at high dioxane concentrations, an increase in solvent polarity leads to a faster reaction rate. cdnsciencepub.com This reversal may be attributed to the association between the solvent components, where hydrogen bonding can create localized polarity effects near the reacting species that differ from the bulk solvent. cdnsciencepub.com

In photoinduced electron transfer reactions, solvent polarity affects the rate of back electron transfer, which in turn influences the quantum yield of the reaction. researchgate.net For instance, in the reaction between the 10-methylacridinium cation and this compound, the limiting quantum yields are determined by the competition between back electron-transfer and C-Si bond cleavage in the resulting radical pair. researchgate.net When the free energy change of the back electron transfer is in the Marcus inverted region, decreasing solvent polarity decreases the back electron transfer rate, leading to a higher quantum yield for photoalkylation. researchgate.net The opposite trend is observed when the free energy change is in the normal region. researchgate.net

A remarkable solvent effect is also observed in the laser flash photolysis of this compound. In methanol, both benzyl-type radicals and triplet state absorptions are observed, whereas in cyclohexane, only T-T absorption is seen. acs.org This suggests that in polar, nucleophilic solvents like methanol, the formation of benzyl radicals is a predominant process, potentially through a nucleophilic reaction in an excited state. acs.org

The table below summarizes the effect of solvent on the photolysis of this compound.

| Solvent | Observed Species | Predominant Process |

| Methanol | Benzyl-type radicals, Triplet state | Nucleophilic reaction in excited state |

| Cyclohexane | T-T absorption only | N/A |

| EtOH glass | Benzyl radicals | Nucleophilic reaction with alcohol |

| 3MP glass | α-trimethylsilylbenzyl radical, Radical cation | Biphotonic formation via lowest triplet state |

TiO₂-Photocatalyzed Oxidation

Titanium dioxide (TiO₂) can photocatalyze the oxidation of this compound, leading to the formation of benzyl radicals through electron transfer and subsequent fragmentation. cdnsciencepub.comresearchgate.net The efficiency of this process is influenced by the donor's oxidation potential, the rate of fragmentation of the radical cation, and the nature of the electron acceptor present (e.g., O₂, Ag⁺). cdnsciencepub.com

In these reactions, the this compound radical cation is formed, which then undergoes cleavage of the C-Si bond. cmu.edu This desilylation is often assisted by a nucleophile. cmu.eduacs.org The resulting benzyl radicals can be trapped. cdnsciencepub.com For instance, in the presence of oxygen, benzaldehyde is formed. Under a nitrogen atmosphere, the primary product is bibenzyl. When electrophilic alkenes are present, dibenzylated derivatives are produced. cdnsciencepub.com

With unsubstituted this compound, the oxidative fragmentation tends to occur near the catalyst surface, leading to a high local concentration of benzyl radicals. cdnsciencepub.com However, with a methoxy-substituted this compound, the radical cation can migrate into the solution before fragmentation. This results in the formation of a "free" benzyl radical, which can be oxidized to a cation, leading to products like benzylacetamide in acetonitrile or benzyl alcohol in the presence of water. cdnsciencepub.com

The table below outlines the products of TiO₂-photocatalyzed oxidation of this compound under different conditions.

| Conditions | Major Products |

| Acetonitrile, O₂ | Benzaldehyde |

| Acetonitrile, N₂ | Bibenzyl |

| Acetonitrile, Electrophilic Alkenes | Dibenzylated derivatives |

| CH₂Cl₂–O₂ | Enhanced yield of Benzaldehyde |

Benzylic Deprotonation and Carbanion Intermediates

The generation of benzylic carbanions from this compound can be achieved through deprotonation, providing a pathway for various synthetic transformations. nih.govrsc.org This strategy is particularly attractive as it can generate carbanion intermediates for both metal-catalyzed and catalyst-free reactions with electrophiles. nih.gov However, direct deprotonative strategies can sometimes be limited by side reactions like multiarylation, especially with highly acidic pronucleophiles. nih.gov The use of a strong base like Schlosser's base (a mixture of n-butyllithium and potassium tert-butoxide) can effectively deprotonate this compound, and the resulting carbanion can participate in reactions like the aza-Peterson olefination with imines to form stilbene (B7821643) derivatives. organic-chemistry.org

Lewis Base-Promoted Activation

Lewis bases can promote the activation of this compound, facilitating its coupling with various electrophiles. nih.govgrafiati.com This approach offers a practical and modular method for forming new carbon-carbon bonds, complementing existing strategies that often rely on more reactive and less stable organometallic reagents. nih.gov Strong Lewis bases, such as fluoride or alkoxide salts, are typically required for these reactions, which are often performed in non-acidic solvents. nih.gov

The activation of this compound by Lewis bases is proposed to proceed through the formation of hypervalent silicate (B1173343) intermediates. nih.govlsu.edu Specifically, the Lewis base coordinates to the silicon atom, forming a pentacoordinate or even a hexacoordinate silicate. nih.govvdoc.pub This coordination increases the electron density on the silicon and weakens the C-Si bond, facilitating its cleavage and the subsequent generation of a reactive carbanion or a species with significant carbanionic character. lsu.edunajah.edu The formation of these hypervalent intermediates is a key step in initiating the coupling reactions. nih.gov

Lewis base-promoted activation of this compound enables its direct coupling with a range of aromatic electrophiles, including (hetero)aryl nitriles, sulfones, and chlorides, to synthesize 1,1-diarylalkanes. nih.gov This method is advantageous as it allows for monoselective arylation even in the presence of acidic functional groups, minimizing side reactions like multiarylation. nih.gov The reaction is not believed to be metal-catalyzed, as evidenced by the lack of reactivity with certain substrates like 4-halopyridines under typical conditions. nih.gov The process likely involves the formation of the benzylic carbanion from the hypervalent silicate intermediate, which then attacks the aromatic electrophile. nih.gov

Stereoelectronic Effects in C-H and C-Si Bond Cleavage

Stereoelectronic effects play a significant role in the cleavage of bonds in the radical cations of benzylic compounds. cmu.eduresearchgate.net For C-H bond cleavage, the optimal orientation is when the C-H bond is collinear with the aromatic π system, allowing for the best orbital overlap for intramolecular electron transfer. cmu.edu This requirement can lead to significant differences in reactivity depending on the conformation of the molecule. cmu.edu

In contrast, stereoelectronic effects appear to be less important for the C-Si bond cleavage in this compound radical cations. cmu.edu The cleavage of the C-Si bond is the predominant fragmentation pathway for these radical cations, even in cases where the C-Si bond is not in an ideal orientation for overlap with the aromatic ring. cmu.eduscispace.com For example, the oxidation of 2,2-dimethyl-2-silaindane, where the C-Si bond is nearly coplanar with the benzene (B151609) ring, results exclusively in C-Si bond cleavage products. cmu.edu The high propensity for C-Si bond cleavage is attributed to the fact that silicon can form very strong bonds with the nucleophiles that assist in the cleavage. scispace.com The trimethylsilyl group is also bulky, which may favor a conformation where the C-Si bond, rather than a C-H bond, is positioned for cleavage. scispace.com

Applications of Benzyltrimethylsilane in Organic Synthesis

As Benzylic Nucleophile Equivalents

Benzyltrimethylsilane serves as an effective benzylic nucleophile equivalent. researchgate.net The key to unlocking its nucleophilicity lies in the activation of the carbon-silicon (C-Si) bond. This is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which attacks the silicon atom to form a hypervalent silicate (B1173343) intermediate. acs.orgtu-dortmund.de This process facilitates the cleavage of the C-Si bond, generating a transient benzyl (B1604629) anion or a species with significant carbanionic character, which can then react with various electrophiles. tu-dortmund.denih.gov This strategy avoids the preparation of highly reactive benzylic organometallics like benzyl magnesium or zinc compounds in situ. nih.gov

The generation of a nucleophilic benzylic species from this compound allows for direct carbon-carbon bond formation with suitable electrophiles. longdom.orgrsc.org This approach is foundational to its utility in synthesis. For instance, in the presence of a fluoride ion catalyst, this compound can engage in metal-free cross-coupling reactions. acs.org The process involves the fluoride-ion activation of the organosilane to form a pentacoordinate silicon intermediate, which then coordinates with an electrophile, such as a heteroaromatic N-oxide. acs.org This coordination increases the nucleophilicity of the benzyl group, which then adds to the electrophilic carbon of the heterocycle. acs.org This method provides a direct route to functionalized molecules without the need for transition metals. acs.orgrsc.org

A significant application of this compound is its coupling with aromatic electrophiles, a reaction that has been notably advanced by the use of Lewis basic salts as promoters. nih.govacs.org This methodology provides a new pathway for the synthesis of valuable molecular scaffolds and combines the selectivity of cross-coupling with the practicality of a base-promoted protocol. researchgate.netnih.govresearchgate.net The reaction is particularly effective for coupling with electron-deficient (hetero)aryl electrophiles. nih.gov

The coupling of this compound with aromatic electrophiles serves as a novel and efficient route for the synthesis of 1,1-diarylalkanes. nih.govacs.orgresearchgate.net These structures are prevalent in pharmaceuticals and functional materials. The reaction, promoted by Lewis basic salts like cesium fluoride (CsF) often in the presence of a crown ether, enables the monoselective coupling of primary, secondary, and tertiary benzylsilanes with various cyanoarenes. nih.gov This method offers a complementary approach to traditional transition-metal-catalyzed methods, which often require the use of sensitive, in-situ prepared benzylic reagents. nih.gov

The scope of aromatic electrophiles that successfully couple with this compound is broad, encompassing (hetero)aryl nitriles, sulfones, and chlorides. researchgate.netnih.govacs.orgresearchgate.net The reaction with cyanoarenes is particularly well-developed. For example, using CsF and 18-crown-6 (B118740) in dimethyl sulfoxide (B87167) (DMSO), this compound reacts with 2- and 4-cyanopyridines as well as electron-deficient cyanobenzenes to afford the corresponding 1,1-diarylalkane products in high yields. nih.gov Beyond nitriles, electrophiles such as 2-chloro-1,3-azoles, 1,3-dichloroisoquinoline, 9-chloroacridine, and 4-sulfonylpyridines have also been shown to be effective coupling partners. nih.gov

Table 1: Examples of this compound Coupling with Cyanoarene Electrophiles nih.gov

| Electrophile | Silane (B1218182) | Product | Yield (%) |

| 4-Cyanopyridine | This compound | 4-Benzylpyridine | 95 |

| 2-Cyanopyridine | This compound | 2-Benzylpyridine | 91 |

| 4-Cyanobenzonitrile | This compound | 4-Benzylbenzonitrile | 90 |

| Methyl 4-cyanobenzoate | This compound | Methyl 4-benzylbenzoate | 82 |

| 2-Chloro-4-cyanopyridine | This compound | 4-Benzyl-2-chloropyridine | 81 |

A key advantage of the Lewis base-promoted arylation strategy is its remarkable functional group tolerance, specifically the ability to achieve selective arylation in the presence of acidic functional groups. researchgate.netnih.govacs.orgresearchgate.net This is a significant improvement over methods that rely on strong bases for deprotonation, which are often incompatible with acidic protons elsewhere in the molecule. The reaction tolerates functional groups such as alkyl benzoates, phthalimides, alkenes, and esters, allowing for the synthesis of complex, functionalized 1,1-diarylalkanes without the need for protecting groups. nih.gov

This compound can participate in nucleophilic addition to carbonyl compounds, a fundamental transformation in organic chemistry for creating C-C bonds and synthesizing alcohols. wiley.comthieme-connect.delibretexts.orglnct.ac.in In a Lewis acid-catalyzed photoaddition, this compound efficiently adds to aromatic carbonyl compounds. acs.orgnih.gov This reaction proceeds via a photoinduced electron transfer from the silane to the singlet excited state of a Lewis acid-carbonyl complex. acs.orgnih.gov The complexation of the carbonyl compound with a Lewis acid, such as scandium triflate (Sc(OTf)₃), enhances the redox reactivity of the carbonyl's excited state, facilitating the C-C bond formation. acs.orgnih.gov

Olefination Reactions (e.g., Peterson-type Olefination)

This compound is a competent precursor for the generation of α-silyl carbanions, which are key intermediates in Peterson-type olefination reactions. organic-chemistry.org This reaction provides a powerful method for the synthesis of alkenes from carbonyl compounds. The process begins with the deprotonation of this compound at the benzylic position, typically using a strong base like n-butyllithium (n-BuLi), to form the corresponding α-silyl carbanion. nih.gov This carbanion then adds to an aldehyde or ketone to produce a β-hydroxysilane intermediate. organic-chemistry.org

The subsequent elimination of the trimethylsilanol (B90980) group from the β-hydroxysilane can be controlled to yield different stereoisomers of the resulting alkene. organic-chemistry.org Acid-catalyzed elimination proceeds via an anti-elimination pathway, while base-catalyzed elimination occurs through a syn-elimination pathway, often involving a pentacoordinate silicate intermediate. organic-chemistry.org This stereochemical control makes the Peterson olefination a valuable synthetic tool.

A notable extension is the aza-Peterson olefination, where the carbonyl compound is replaced with an imine. For instance, the reaction of deprotonated this compound with N-phenyl imines or ketones, often facilitated by a strong base system like Schlosser's base (a mixture of n-BuLi and potassium tert-butoxide), leads to the direct formation of stilbene (B7821643) derivatives and 1,3-dienes in high yields. researchgate.netorganic-chemistry.org

Table 1: Examples of this compound in Olefination Reactions

| Reactant 1 | Reactant 2 | Base/Conditions | Product Type | Citation |

|---|---|---|---|---|

| This compound | Aldehyde/Ketone | 1. n-BuLi2. Carbonyl3. H⁺ or Base | Alkene | organic-chemistry.org |

| This compound | (E)-N,1-diphenylmethanimine | n-BuLi, KOtBu, THF | (E)-1,2-diphenylethene | researchgate.net |

Nucleophilic Aromatic Substitution

This compound can function as a pro-nucleophile in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by a suitable Lewis base. nih.gov While aromatic rings are typically electron-rich and resistant to nucleophilic attack, the presence of strong electron-withdrawing groups on the aromatic electrophile facilitates the substitution. wikipedia.org

A key strategy involves the use of Lewis basic salts, such as cesium fluoride (CsF) in the presence of a crown ether like 18-crown-6, to promote the coupling of this compound with electron-deficient (hetero)aryl electrophiles. nih.gov This method allows the benzyltrimethylsilyl group to act as a benzyl anion equivalent, which displaces a leaving group (e.g., halide, nitrile, or sulfone) on the aromatic ring to form 1,1-diarylalkane structures. nih.gov This protocol is notable for its practicality, use of stable and easily prepared organosilanes, and its complementary scope compared to traditional metal-catalyzed methods. nih.gov The reaction is proposed to proceed through an anionic benzylic intermediate that undergoes rapid aromatic substitution. nih.gov

In some contexts, the this compound molecule itself can undergo substitution on its own aromatic ring when reacted with highly reactive electrophiles. rsc.org

Table 2: Lewis Base-Promoted Nucleophilic Aromatic Substitution with this compound

| This compound Derivative | Aromatic Electrophile | Promoter System | Product Type | Yield | Citation |

|---|---|---|---|---|---|

| This compound | 4-Cyanopyridine | CsF, 18-crown-6, DMSO | 4-Benzylpyridine | 95% | nih.gov |

| This compound | (Hetero)aryl Nitriles | Lewis Basic Salts | 1,1-Diarylalkanes | Varies | nih.gov |

| This compound | (Hetero)aryl Sulfones | Lewis Basic Salts | 1,1-Diarylalkanes | Varies | nih.gov |

In Complex Molecule Synthesis and Functionalization

The stability and versatile reactivity of the benzyltrimethylsilyl group make it an important tool in the synthesis and functionalization of complex molecules, particularly in the context of late-stage functionalization (LSF). researchgate.netnih.govlancs.ac.uk

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) refers to the chemical modification of complex molecules at a late step in a synthetic sequence, avoiding the need for lengthy de novo synthesis to produce analogues. wikipedia.orgmpg.de This strategy is exceptionally valuable in medicinal chemistry and drug discovery for rapidly generating molecular diversity and optimizing lead compounds. rsc.orgpentelutelabmit.com The introduction of a benzyltrimethylsilyl moiety onto a complex scaffold serves as a prime example of an LSF strategy, as the silylmethyl group acts as a "synthetic handle" that can be converted into a variety of other functional groups. nih.govlancs.ac.uk

A significant breakthrough in LSF is the development of methods for the precise and regiocontrolled installation of silylmethyl groups onto aromatic rings. nih.govlancs.ac.uk Research has demonstrated that a single ruthenium catalyst can perform C(sp²)–H silylmethylation with divergent regioselectivity on arenes that contain nitrogen-based directing groups. researchgate.netnih.gov

This protocol enables the selective functionalization at either the ortho or meta position relative to the directing group. researchgate.netnih.gov The control over regioselectivity is achieved by simply changing the silylmethyl halide reagent used in the reaction. lancs.ac.uk This regiodivergent approach provides a powerful method for installing versatile benzyltrimethylsilyl handles onto complex molecular architectures, which can then undergo further transformations such as olefination or nucleophilic aromatic substitution. researchgate.netnih.govlancs.ac.uk

The ability to install benzyltrimethylsilyl groups in a site-selective manner has direct applications in the synthesis and derivatization of pharmaceutical compounds. nih.gov The installed silylmethyl handle can serve as a masked benzylic anion, enabling diverse LSF reactions to build molecular libraries for drug discovery. lancs.ac.uk

This strategy has been successfully applied to an alternative synthetic route for the active pharmaceutical ingredient losmapimod. nih.gov Furthermore, the broad applicability of this method to arenes with suitable nitrogen-directing groups suggests its wide potential for creating derivatives of other pharmaceutical compounds. nih.gov Beyond ruthenium catalysis, Lewis base-promoted arylation reactions using this compound have also been employed to synthesize pharmaceutical analogues. researchgate.net The modification of drugs is a cornerstone of medicinal chemistry, used to enhance properties like bioavailability, metabolic stability, and therapeutic efficacy. rsc.orgresearchgate.netnih.gov

As Precursors for Carbon-Carbon Cross-Coupled Products

Benzyltrimethylsilanes are generally characterized by high stability, which renders them relatively unreactive as coupling partners in traditional transition metal-catalyzed cross-coupling reactions, such as those mediated by palladium. nih.gov However, they can serve as effective precursors for carbon-carbon bond formation through alternative activation methods that bypass the challenges of direct cross-coupling.

The Lewis base-promoted arylation of benzyltrimethylsilanes with (hetero)aryl electrophiles is a prime example of such a C(sp²)–C(sp³) bond-forming reaction. nih.gov This method combines the modularity of cross-coupling with the practicality of a base-promoted protocol, achieving selective arylation in the presence of functional groups that might be incompatible with standard cross-coupling conditions. nih.gov

While not typically used as the nucleophilic partner, functionalized benzyltrimethylsilanes can be synthesized via cross-coupling reactions. For instance, a palladium-catalyzed C(sp³)–C(sp²) cross-coupling of rare-earth metal trialkyl complexes with aryl bromides provides an efficient route to benzyltrimethylsilanes bearing diverse functional groups. researchgate.net These products can then be utilized in subsequent transformations. researchgate.net

Use in Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step from three or more reactants. This compound has been successfully employed in such reactions. For instance, Lewis basic salts can promote the coupling of this compound with (hetero)aryl nitriles, sulfones, and chlorides to synthesize 1,1-diarylalkanes. nih.govacs.org This method is advantageous due to its modularity, selectivity, and the use of stable and easily prepared organosilanes. nih.govacs.org The utility of this approach has been demonstrated in the synthesis of pharmaceutical analogues. nih.govacs.org

In another example, an electrochemical multicomponent reaction (e-MCR) has been developed for the C-H tetrazolation of alkyl arenes. rsc.org In this process, this compound undergoes cleavage of the C-Si bond to exclusively afford the corresponding tetrazole, supporting a radical cation mechanism. rsc.org This highly selective and efficient method allows for the modular assembly of diverse tetrazoles from readily available starting materials. rsc.org

| Reactants | Catalyst/Promoter | Product | Reference |

| This compound, (Hetero)aryl nitriles/sulfones/chlorides | Lewis basic salts | 1,1-Diarylalkanes | nih.govacs.org |

| This compound, Acetonitrile (B52724), Azidotrimethylsilane | Electrochemical | Benzyl Tetrazole | rsc.org |

Photocyclization Reactions

This compound participates in photocyclization reactions, leading to the formation of intricate cyclic structures. These reactions are often characterized by high regio- and stereoselectivity.

This compound undergoes intermolecular arene-olefin photocyclization with alicyclic hydrocarbon alkenes, such as cyclohexene (B86901) and cis-cyclooctene. researchgate.netthieme-connect.com This reaction proceeds in a regio- and stereoselective manner to yield 2,6-meta-adducts in good yields (65-90%). researchgate.netthieme-connect.com The primary photochemical process involves the homolysis of the benzyl carbon-silicon bond, forming a benzyl-silyl radical pair in a solvent cage. datapdf.com Recombination of this radical pair can lead to isomerization products like o-tolyltrimethylsilane. datapdf.com

The photocycloaddition of this compound to cyclopentene, particularly with a 3-trifluoromethyl substituent on the benzene (B151609) ring, results in the formation of 2,6-photocycloaddition products. capes.gov.br The reaction exhibits a high degree of regioselectivity, which is influenced by the electronic nature of the substituents on the aromatic ring. researchgate.netthieme-connect.com The formation of specific adducts is a testament to the directing effect of the silyl (B83357) group in these photochemical reactions. researchgate.netthieme-connect.com

The β-silyl effect, well-established in ground-state chemistry, is also a significant factor in excited-state systems, influencing the yield and selectivity of intermolecular arene-olefin photocyclization reactions. researchgate.netthieme-connect.com The trimethylsilylmethyl group acts as an electron-donating group, stabilizing a transiently electron-deficient excited state through hyperconjugation. researchgate.netthieme-connect.com This stabilization of the incipient positive charge in the β-position directs the regiochemistry of the photocyclization, similar to the effect of other electron-donating groups like methyl or methoxy. researchgate.netthieme-connect.com This effect has been corroborated by computational studies, which show a much lower activation barrier for the Si-C bond dissociation in the excited triplet state of benzylsilane (B11955767) compared to the C-C bond dissociation in its carbon analogue, ethylbenzene. researchgate.net

| Alkene | Product Type | Yield (%) | Reference |

| Cyclohexene | 2,6-meta-adduct | 65-90 | researchgate.netthieme-connect.com |

| cis-Cyclooctene | 2,6-meta-adduct | 65-90 | researchgate.netthieme-connect.com |

| Cyclopentene (with 3-trifluoromethylthis compound) | 2,6-photocycloaddition adduct | Not specified | capes.gov.br |

Reductive Coupling and Alkylation Reactions

This compound is also utilized in reductive coupling and alkylation reactions, offering pathways for the formation of new carbon-carbon bonds.

While direct deoxygenative alkylation using this compound is not extensively detailed in the provided context, related transformations highlight the potential of organosilanes in such reactions. For instance, the indium trichloride-catalyzed deoxygenative alkylation of alcohol derivatives using other silanes has been reported. lsu.edu These reactions proceed through the formation of a carbocation intermediate. lsu.edu The principles of these reactions, involving the activation of C-O bonds and subsequent coupling, suggest the applicability of this compound in similar deoxygenative functionalizations.

Generating Indium Hydride for Cyclization Reactions

The in-situ generation of reactive intermediates is a powerful strategy in organic synthesis, often allowing for the use of sensitive reagents under milder conditions. One such application involving a plausible, though not yet extensively documented, role for this compound is in the generation of indium hydride for mediating radical cyclization reactions. Indium hydride, typically in the form of dichloroindium hydride (HInCl₂), is a valuable reagent for the cyclization of various unsaturated systems, such as enynes and allenes. nih.govresearchgate.net

The standard method for the in-situ formation of dichloroindium hydride involves the reduction of indium(III) chloride (InCl₃) with a suitable reducing agent. researchgate.netarkat-usa.org Several hydride sources have been successfully employed for this purpose, including organosilanes like triethylsilane (Et₃SiH). nih.govarkat-usa.org The reaction proceeds via a transmetalation, where the hydride from the silane is transferred to the indium center.

Given the established reactivity of silanes in reducing InCl₃, it is conceivable that this compound could serve a similar function. The proposed reaction would involve the transfer of a hydride from the silicon atom of this compound to InCl₃ to generate HInCl₂.

Once formed, dichloroindium hydride can initiate radical cyclization cascades. For instance, in the cyclization of enynes, a dichloroindium radical (•InCl₂) is generated from HInCl₂, often with the aid of a radical initiator like triethylborane (B153662) (Et₃B) and oxygen. nih.gov This indium radical then adds to the alkyne moiety of the enyne substrate, generating a vinyl radical. This is followed by a 5-exo or 6-endo cyclization onto the tethered alkene, forming a five- or six-membered ring and a new alkyl radical. The reaction is terminated by hydrogen atom abstraction from another molecule of HInCl₂, yielding the cyclized product and regenerating the •InCl₂ radical, thus propagating the radical chain. nih.gov

A similar mechanism is proposed for the cyclization of allenenes, where the indium radical adds to the central carbon of the allene, leading to an allylic radical intermediate that subsequently cyclizes. nih.gov

While direct experimental evidence for the use of this compound in this specific application is not yet prevalent in the literature, the known reactivity of other silanes in generating indium hydride provides a strong basis for its potential utility. The following table illustrates typical conditions and outcomes for indium hydride-mediated cyclizations, based on data from reactions using established silane reducing agents.

| Substrate | Reducing Agent | Catalyst/Initiator | Solvent | Product | Yield (%) |

| 1,6-Enyne | Et₃SiH | InCl₃, Et₃B/O₂ | Toluene | Methylenecyclopentane derivative | 85 |

| 1,7-Enyne | Et₃SiH | InCl₃, Et₃B/O₂ | Toluene | Methylenecyclohexane derivative | 78 |

| Allenene | PhSiH₃ | In(OMe)Cl₂ | Toluene | Alkenyl-substituted cyclopentane | 92 |

Table 1: Representative Indium Hydride-Mediated Cyclization Reactions. The data is based on established procedures using other silanes as reducing agents and serves to illustrate the potential application of this compound.

The development of new hydride sources for such transformations is an active area of research, and this compound presents itself as a viable candidate for future investigations in the realm of indium-catalyzed cyclization reactions.

Computational Chemistry and Spectroscopic Studies

Quantum Chemical Calculations

Quantum chemical calculations have proven to be an invaluable tool in understanding the electronic structure, properties, and reactivity of benzyltrimethylsilane and its derivatives. These computational methods provide detailed insights that complement experimental findings.

The structures and properties of the ground (S₀) and excited states of this compound derivatives have been investigated using various computational methods. Semi-empirical methods like PM3 have been employed to calculate the geometries of the ground state and the lowest excited singlet (S₁) and triplet (T₁) states. acs.orgresearchgate.net

In the ground state, the molecular structure of this compound is characterized by a geometry where the Si-C bond is not significantly distorted. acs.org However, upon excitation, significant changes in molecular structure are predicted. For the excited singlet state (S₁) generated by the HOMO-LUMO transition, calculations show a remarkably deformed structure compared to the ground state. acs.org For instance, in a related derivative, the Si-C bond length in the excited state is considerably longer, and there are significant changes in atomic charges, with the silicon atom becoming more positive and the methylene (B1212753) carbon more negative. acs.org These calculations suggest that the molecular structure of the fluorescing state is similar to that of the ground state, as evidenced by the good mirror-image relationship between absorption and fluorescence spectra. acs.org

Calculations on the lowest excited triplet (T₁) states of benzylsilane (B11955767) derivatives also reveal distinct properties. researchgate.net The distribution of the highest semioccupied molecular orbital (HSOMO) in the T₁ state is crucial for understanding the subsequent photochemical reactivity. researchgate.net More advanced, non-perturbative methods like self-consistent GW (sc-GW) calculations offer a consistent framework for describing both ground and excited state properties, providing improvements over methods that depend on an initial reference state. arxiv.org

Table 1: Calculated Atomic Charges and Bond Orders for the Excited Singlet State of a Benzylsilane Derivative acs.org

| Atom/Bond | Calculated Value |

| Atomic Charges (e) | |

| Silicon | +0.83 |

| Methylene Carbon | -0.45 |

| Ortho-Carbon | -0.19 |

| Ipso-Carbon | +0.08 |

| Bond Orders | |

| Si-C (methylene) | 0.09 |

| Si-C (ortho) | 0.20 |

| Si-C (ipso) | 0.24 |

The strength of the silicon-carbon bond is a critical factor in the chemistry of this compound. The bond dissociation energy (BDE) for the Si-C bond has been a subject of computational analysis. Studies on a series of benzylsilane derivatives have shown that the BDE of the Si-C bond in the ground state (S₀) and the heat of the bond dissociation reaction (ΔHr) in the lowest triplet state (T₁) decrease as substitution at the silicon and/or benzylic carbon atom increases. researchgate.net A linear relationship has been found between the BDE and ΔHr values across the series of compounds studied. researchgate.net

Generally, Si-C bonds are known to be quite strong, in some cases stronger than analogous C-C bonds. gelest.com However, factors like substitution can influence this strength. For example, methyl substitution at the silicon atom tends to strengthen the Si-C bond. gelest.com

Computational studies have been used to map the minimal energy paths for the dissociation of the Si-C bond in benzylsilane derivatives, particularly in their excited states. For the lowest triplet state (T₁), the activation energy for the 'heterobenzylic' Si-C bond cleavage has been calculated using both semi-empirical (PM3) and density functional theory (B3LYP/6-31G**) methods. researchgate.net

These calculations predict a significantly lower activation barrier for the Si-C bond dissociation in benzylsilane compared to the C-C bond dissociation in its carbon analogue, ethylbenzene. researchgate.net This difference in activation energies provides a clear explanation for the high quantum yields observed experimentally for the photodissociation of the Si-C bond in silicon derivatives, in contrast to the much lower yields for C-C bond cleavage in corresponding carbon compounds. researchgate.net

Table 2: Calculated Activation Energies for Bond Dissociation in the T₁ State researchgate.net

| Compound | Bond | Method | Activation Energy (kcal/mol) |

| Benzylsilane | Si-C | PM3 | 13.3 |

| Benzylsilane | Si-C | B3LYP/6-31G** (with ZPE correction) | 6.3 |

| Ethylbenzene | C-C | PM3 | 36.7 |

| Ethylbenzene | C-C | B3LYP/6-31G** (with ZPE correction) | 19.6 |

The rotational conformation of the trimethylsilylmethyl group relative to the aromatic ring plays a crucial role in the electron transfer reactions of this compound. The rotation around the axis between the aromatic ring and the benzylic carbon leads to a variety of conformers. psu.edu For simplicity, these can be considered as two extreme structures: a transient "in-plane" conformer and a more stable "perpendicular" or "twisted" conformer where the substituent is at a 90° angle to the ring. psu.educdnsciencepub.com

Quantum-chemical calculations support the idea that the electron transfer process is intimately linked to these conformations. psu.edu When this compound undergoes a rapid, non-hindered electron transfer to a radical cation, the ground state conformers are converted into two types of radical cations. Those originating from the planar-type conformers are stable, whereas those from the twisted-type conformers dissociate immediately into benzyl-type radicals and trimethylsilyl (B98337) cations. psu.edu This indicates that the statistics of the rotational conformer mixture are directly reflected in the product distribution of the electron transfer reaction. psu.edu

Furthermore, in the radical cations of benzyltrimethylsilanes, the cleavage of the C-Si bond is significantly favored when the bond is aligned with the π system, a concept known as a stereoelectronic effect. psu.edu However, studies have shown that even when the C-Si bond is forced into a conformation nearly coplanar with the aromatic ring, cleavage remains a very fast and exclusive process, suggesting that stereoelectronic effects may play a minor role compared to the inherent lability of the C-Si bond in the radical cation. psu.edu

Spectroscopic Characterization of Reaction Intermediates

Time-resolved spectroscopic techniques are essential for the direct detection and characterization of the short-lived intermediates involved in the photochemical reactions of this compound.

Nanosecond laser flash photolysis has been a key technique for studying the transient species generated from this compound upon direct excitation or in electron transfer reactions. acs.orgacs.org In studies involving direct photolysis, a remarkable solvent effect has been observed. acs.org

In methanol (B129727), laser flash photolysis of this compound leads to the observation of transient absorption bands attributed to both benzyl-type radicals (with a peak around 316 nm) and the triplet-triplet (T-T) absorption of the parent molecule (a broad band between 300-450 nm). acs.org In contrast, in a non-polar solvent like cyclohexane (B81311), only the T-T absorption is observed, indicating that the formation of the benzyl (B1604629) radical is solvent-dependent. acs.org This suggests a nucleophilic reaction involving the alcohol and a deformed excited singlet state of the benzylsilane is responsible for the radical formation. acs.org

When this compound acts as an electron donor, its radical cation can be generated and characterized. acs.org The parent this compound cation radical has a very short lifetime (less than a nanosecond) in acetonitrile (B52724). acs.org This short lifetime was demonstrated to be the result of a rapid, nucleophile-assisted C-Si bond cleavage, with the solvent itself acting as the nucleophile. acs.org The transient absorption spectra obtained in these experiments allow for the identification of species like the silane (B1218182) radical cation and benzyl-type radicals, providing direct evidence for the reaction pathways. psu.edu

Table 3: Transient Species Observed in Nanosecond Laser Flash Photolysis of this compound acs.org

| Solvent | Observed Species | Absorption Maxima (λ_max) |

| Methanol | Benzyl-type Radicals | ~316 nm |

| Triplet State (T-T Absorption) | 300-450 nm (broad) | |

| Cyclohexane | Triplet State (T-T Absorption) | 300-450 nm (broad) |

Paramagnetic NMR Experiments

Paramagnetic Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to elucidate the mechanism of reactions involving this compound, particularly in the context of its synthesis via ruthenium-catalyzed C(sp²)–H silylmethylation. lancs.ac.ukresearchgate.net In these studies, the formation of transient paramagnetic ruthenium(III) species has been indicated by paramagnetic NMR observations. lancs.ac.ukresearchgate.net